N-((S)-1-((R)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
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Overview
Description
N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a complex organic compound with a unique structure that includes an oxazoline ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce oxazolidine derivatives.
Scientific Research Applications
N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The oxazoline ring and benzyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, preventing the natural substrate from interacting with the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Similar structure but lacks the oxazoline ring.
N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)ethyl)acetamide: Similar but with a different alkyl chain length.
Uniqueness
N-((S)-1-(®-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is unique due to its specific combination of the oxazoline ring and benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(1S)-1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |
InChI |
InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15-/m1/s1 |
InChI Key |
QBWYBXQVVVSUFN-HUUCEWRRSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=N[C@@H](CO1)CC2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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